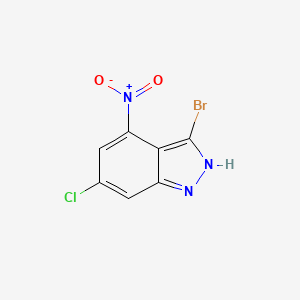

3-Bromo-6-chloro-4-nitro-1H-indazole

Übersicht

Beschreibung

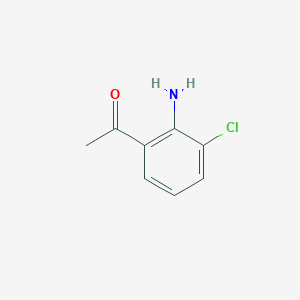

3-Bromo-6-chloro-4-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. This particular derivative is characterized by the presence of bromo, chloro, and nitro substituents at specific positions on the indazole framework. Indazole derivatives have been studied for their potential biological activities and their interactions with various enzymes.

Synthesis Analysis

The synthesis of indazole derivatives, including those with nitro substituents, can be achieved through various methods. One efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives is disclosed through 1,3-dipolar cycloaddition on dipolarophile compounds. This method has been used to obtain regioisomers of triazole-1,4 with good yields ranging from 82 to 90% . Although the paper does not specifically mention the synthesis of this compound, similar synthetic strategies could potentially be applied to this compound.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a planar indazole system. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, shows that the indazole system is essentially planar with minimal deviation from the mean plane . While the specific molecular structure of this compound is not provided, it can be inferred that the planarity might be similar due to the structural similarities among indazole derivatives.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including cyclization and N-arylation. For example, the nickel-catalyzed cyclization of ortho-chlorobenzophenone hydrazone derivatives can afford 3-(hetero)aryl-1H-indazoles, which can then be transformed into 1,3-di(hetero)aryl-1H-indazoles through copper-catalyzed N-arylation . These reactions highlight the reactivity of indazole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their substituents. For example, the presence of a nitro group can affect the electron distribution within the molecule, potentially impacting its reactivity and interactions with biological targets. The study of 7-nitro indazole derivatives has shown that substituents at the 3-position, such as bromo, can significantly enhance the potency of these compounds as inhibitors of nitric oxide synthase (NOS) enzyme activity . This suggests that the physical and chemical properties of this compound may also confer potent biological activity.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Modeling :The compound 3-Bromo-6-chloro-4-nitro-1H-indazole has been a subject of interest in structural analysis and molecular modeling. Research has involved characterizing its crystal and molecular structure through techniques like X-ray diffraction and NMR spectroscopy. For instance, studies have demonstrated the existence of intermolecular halogen bonds in related nitroindazole compounds, which can be pertinent in understanding their interaction mechanisms in various applications (Cabildo et al., 2011).

Synthesis and Biological Potency :The synthesis process of derivatives of this compound and their biological significance have been explored. Studies have indicated the synthesis of related compounds and evaluated their antibacterial, antifungal, and antitubercular activities. This research offers insights into the potential use of these compounds in developing treatments for various microbial infections (Samadhiya et al., 2012).

Vibrational Spectra and Electronic Properties :Investigations into the vibrational spectra and electronic properties of nitroindazole derivatives, including those similar to this compound, have been conducted. These studies focus on understanding the impact of substituent groups on the electronic and vibrational characteristics of the molecule, which is crucial for their application in various fields such as materials science (Mel’nikov et al., 1973).

Nitric Oxide Synthase Inhibition :Some nitroindazole derivatives have shown potential as inhibitors of nitric oxide synthase enzyme activity. This is significant for understanding the biological properties of nitric oxide and for developing therapeutic agents in conditions where nitric oxide synthase is implicated (Bland-Ward & Moore, 1995).

Photoelectron Spectroscopy Analysis :The compound and its derivatives have been analyzed using photoelectron spectroscopy to study the effect of nitro substitution on the ionization energies of indazoles. This kind of research provides valuable data for the development of electronic materials and understanding the electron dynamics in these compounds (Wang, 1983).

Corrosion Inhibition Properties :Research has also been conducted on the use of heterocyclic diazoles, including nitroindazole derivatives, as corrosion inhibitors. Such studies are crucial in materials science, especially in preventing corrosion of metals in acidic environments, highlighting the practical applications of these compounds in industrial settings (Babić-Samardžija et al., 2005).

Antileishmanial Activity and Molecular Modelling :Recent studies have focused on the synthesis of 3-chloro-6-nitro-1H-indazole derivatives and evaluating their antileishmanial activity. Molecular docking and dynamics simulations have been employed to understand their interaction with biological targets, which is pivotal in drug discovery and development (Abdelahi et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

3-Bromo-6-chloro-4-nitro-1H-indazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by disrupting the cell cycle . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell function and behavior . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, which may result in altered cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways . At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal physiological processes . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy . Additionally, the localization of this compound within specific tissues can determine its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect cellular respiration . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-bromo-6-chloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTZZHGVKDVBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646322 | |

| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-92-6 | |

| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)